Methyl 5-(2-methoxybenzoyl)furan-2-carboxylate
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Overview
Description
Methyl 5-(2-methoxybenzoyl)furan-2-carboxylate is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a methoxybenzoyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-methoxybenzoyl)furan-2-carboxylate typically involves the esterification of furan-2-carboxylic acid derivatives. One common method is the reaction of furan-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to form methyl furan-2-carboxylate. This intermediate can then undergo Friedel-Crafts acylation with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-methoxybenzoyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding alcohols of the methoxybenzoyl group.
Substitution: Various substituted benzoyl derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 5-(2-methoxybenzoyl)furan-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its furan ring structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 5-(2-methoxybenzoyl)furan-2-carboxylate involves its interaction with specific molecular targets. The furan ring can engage in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting their function. Additionally, the methoxybenzoyl group can form hydrogen bonds with active site residues, enhancing binding affinity. These interactions can disrupt key biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
- Methyl 5-(2-chlorobenzoyl)furan-2-carboxylate
- Methyl 5-(2-hydroxybenzoyl)furan-2-carboxylate
Uniqueness
Methyl 5-(2-methoxybenzoyl)furan-2-carboxylate is unique due to the presence of the methoxy group on the benzoyl moiety, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and potentially improve its pharmacokinetic properties compared to other similar compounds .
Biological Activity
Methyl 5-(2-methoxybenzoyl)furan-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a furan ring, which is known for its ability to interact with various biological targets. The presence of the methoxybenzoyl group enhances its binding properties, making it a candidate for further pharmacological studies.
The mechanism of action involves:
- π-π Stacking Interactions : The furan ring can engage in π-π stacking with aromatic residues in proteins, potentially inhibiting their function.
- Hydrogen Bonding : The methoxybenzoyl group can form hydrogen bonds with active site residues, increasing binding affinity and disrupting key biological pathways.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies have shown that compounds with furan rings exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to penetrate bacterial cell walls effectively, leading to bacteriolytic effects .
Antibacterial Efficacy Table
Bacteria | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Staphylococcus aureus | 1.00 µg/mL | 16.00 µg/mL |
Bacillus cereus | 4.00 µg/mL | 64.00 µg/mL |
Escherichia coli | 32.00 µg/mL | 256.00 µg/mL |
This table summarizes the antibacterial efficacy against selected strains, demonstrating the compound's potential as an antimicrobial agent.
Cytotoxic Activity
Research indicates that this compound exhibits selective cytotoxicity towards cancer cells while showing lower toxicity towards normal cells. For instance, studies have reported IC50 values indicating significant cytotoxic effects on cancer cell lines such as HeLa and HepG2:
Cytotoxicity Data Table
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 64.00 |
HepG2 | 102.53 |
LLC-MK2 (normal) | >512.00 |
L929 (normal) | 239.06 |
These findings suggest that the compound may be developed for therapeutic applications in cancer treatment due to its preferential action against tumor cells .
Case Studies and Research Findings
- Antimicrobial Screening : A study screened a library of compounds including this compound against various pathogens, confirming its efficacy as an antimicrobial agent .
- Cytotoxicity Evaluation : Another research project evaluated the cytotoxic effects of this compound on different cancer cell lines, finding it to be particularly effective against HeLa cells while sparing normal cells .
- Mechanistic Insights : Investigations into the molecular interactions revealed that the compound disrupts key pathways by inhibiting protein functions through specific binding interactions facilitated by its chemical structure.
Properties
CAS No. |
1399662-48-6 |
---|---|
Molecular Formula |
C14H12O5 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
methyl 5-(2-methoxybenzoyl)furan-2-carboxylate |
InChI |
InChI=1S/C14H12O5/c1-17-10-6-4-3-5-9(10)13(15)11-7-8-12(19-11)14(16)18-2/h3-8H,1-2H3 |
InChI Key |
LSOQJBSOMNMFAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=C(O2)C(=O)OC |
Origin of Product |
United States |
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